molecular formula C9H11FO2 B14133728 3-(2-Fluorophenyl)-1,2-propanediol CAS No. 62826-45-3

3-(2-Fluorophenyl)-1,2-propanediol

Cat. No.: B14133728
CAS No.: 62826-45-3
M. Wt: 170.18 g/mol
InChI Key: ZDEWXJYNCBKUGV-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1,2-propanediol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1,2-propanediol typically involves the reaction of 2-fluorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method includes the reduction of 2-fluorobenzaldehyde using sodium borohydride in the presence of a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

For industrial-scale production, the process may involve the use of high-pressure reactors and catalysts to enhance the yield and purity of the compound. The use of platinum or palladium catalysts in hydrogenation reactions is common, and the reaction conditions are optimized to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)-1,2-propanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1,2-propanediol
  • 3-(2-Bromophenyl)-1,2-propanediol
  • 3-(2-Methylphenyl)-1,2-propanediol

Uniqueness

3-(2-Fluorophenyl)-1,2-propanediol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

62826-45-3

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

3-(2-fluorophenyl)propane-1,2-diol

InChI

InChI=1S/C9H11FO2/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8,11-12H,5-6H2

InChI Key

ZDEWXJYNCBKUGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CO)O)F

Origin of Product

United States

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